1,1,2,2-四(4-硝基苯基)乙烯

描述

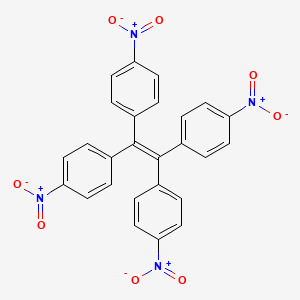

1,1,2,2-Tetrakis(4-nitrophenyl)ethene is a complex organic molecule . It has been used as a tetradentate ligand to construct a two-dimensional coordination polymer that incorporated valence tautomerism and luminescence .

Synthesis Analysis

The synthesis of 1,1,2,2-Tetrakis(4-nitrophenyl)ethene has been reported in the literature. For instance, it was used to construct a two-dimensional coordination polymer .Molecular Structure Analysis

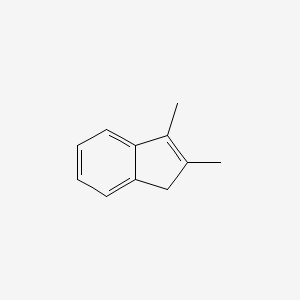

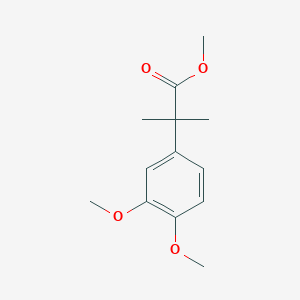

The molecular structure of 1,1,2,2-Tetrakis(4-nitrophenyl)ethene is characterized by a central ethene (C=C) linkage connected to four 4-nitrophenyl groups .Chemical Reactions Analysis

1,1,2,2-Tetrakis(4-nitrophenyl)ethene has been involved in the construction of a two-dimensional coordination polymer that incorporated valence tautomerism and luminescence .科学研究应用

电化学性质

1,1,2,2-四(4-硝基苯基)乙烯及其衍生物因其电化学性质而备受关注。研究表明,这些化合物可以经历诸如氧化等过程,并且可能在不同的溶剂中表现出独特的电化学行为 (Schreivogel 等,2006)。

电致变色器件应用

1,1,2,2-四(4-硝基苯基)乙烯的衍生物被用于合成新的电致变色聚合物。该聚合物在不同条件下显示出显着的颜色和透明度变化,使其适用于电致变色器件应用 (Carbas 等,2016)。

传感挥发性有机化合物

使用基于四苯基乙烯配体的发光金属有机框架,包括 1,1,2,2-四(4-硝基苯基)乙烯,展示了气体吸附和传感挥发性有机化合物的能力 (Liu 等,2015)。

多金属配位化学

该化合物已被用于为多金属配位化学创建结构预组织的配体。这些配体旨在促进多重金属桥接,在催化中提供潜在的应用 (Verkerk 等,2002)。

单分子电导

研究已在 1,1,2,2-四(4-氨基苯基)乙烯变体上进行,探索了其在形成用于单分子电导测量(这在分子电子学中至关重要)的分子结中的潜力 (Rivero 等,2020)。

应力监测

1,1,2,2-四(4-硝基苯基)乙烯已用于实时和可见应力监测的方法中。该化合物的机械响应荧光特性使其能够直观地表示材料中的应力分布 (Zhang 等,2021)。

作用机制

Mode of Action

It has been observed that this compound can be immobilized within rigid porous metal-organic frameworks (mofs), which turns on fluorescence in the typically non-emissive tetraphenylethylene core . This suggests that the compound may interact with its targets through a coordination-induced emission effect.

Result of Action

It has been observed that the compound can induce fluorescence when immobilized within rigid porous metal-organic frameworks (mofs) . This suggests that the compound may have potential applications in fluorescence-based detection or imaging techniques.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,1,2,2-Tetrakis(4-nitrophenyl)ethene. For instance, the compound is a yellow crystal that is insoluble in water but can dissolve in organic solvents such as ethanol and dimethylformamide . It also has strong absorption in the visible light range, suggesting potential applications in optical materials and photosensitive materials . Safety precautions should be taken when handling this compound due to its potential explosiveness and flammability .

安全和危害

未来方向

The use of 1,1,2,2-Tetrakis(4-nitrophenyl)ethene in the construction of two-dimensional coordination polymers suggests potential applications in materials science and molecular electronics . Its ability to produce ultrasensitive and visible mechanoresponsive fluorescence opens up new opportunities for stress distribution monitoring in complicated structural components .

生化分析

Biochemical Properties

1,1,2,2-Tetrakis(4-nitrophenyl)ethene plays a significant role in biochemical reactions, particularly in the field of organic electronics. It interacts with various biomolecules, including enzymes and proteins, through its nitro groups. These interactions often involve π-π stacking and hydrogen bonding, which can influence the compound’s electronic properties . For instance, the nitro groups can participate in electron-withdrawing interactions, affecting the compound’s fluorescence and photophysical properties .

Cellular Effects

The effects of 1,1,2,2-Tetrakis(4-nitrophenyl)ethene on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, potentially altering cellular responses to external stimuli . Additionally, its impact on gene expression can result in modifications to cellular functions, including metabolism and growth .

Molecular Mechanism

At the molecular level, 1,1,2,2-Tetrakis(4-nitrophenyl)ethene exerts its effects through various binding interactions with biomolecules. The compound’s nitro groups can form hydrogen bonds with amino acid residues in proteins, leading to enzyme inhibition or activation . These interactions can also result in changes in gene expression, further influencing cellular functions . The compound’s ability to participate in π-π stacking interactions also plays a crucial role in its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1,2,2-Tetrakis(4-nitrophenyl)ethene have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light or heat can lead to its degradation . These changes can affect the compound’s efficacy and its impact on cellular processes .

Dosage Effects in Animal Models

The effects of 1,1,2,2-Tetrakis(4-nitrophenyl)ethene vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and cellular damage . Threshold effects have been identified, indicating the importance of dosage control in experimental settings .

Metabolic Pathways

1,1,2,2-Tetrakis(4-nitrophenyl)ethene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . The compound’s nitro groups play a significant role in its metabolism, influencing the metabolic flux and levels of metabolites . These interactions can affect the compound’s overall bioavailability and its impact on cellular functions .

Transport and Distribution

Within cells and tissues, 1,1,2,2-Tetrakis(4-nitrophenyl)ethene is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . The compound’s solubility in organic solvents also plays a role in its distribution within biological systems .

Subcellular Localization

The subcellular localization of 1,1,2,2-Tetrakis(4-nitrophenyl)ethene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors can affect the compound’s activity and function, determining its overall impact on cellular processes . The compound’s ability to interact with various biomolecules within specific subcellular locations is crucial for its biochemical properties .

属性

IUPAC Name |

1-nitro-4-[1,2,2-tris(4-nitrophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16N4O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWJHJKAKYAICN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3268231.png)

![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B3268245.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(pentyloxy)benzamide](/img/structure/B3268283.png)

![5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-(1-phenylethyl)-2-sulfanylidene-](/img/structure/B3268301.png)

![4-Aminobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3268332.png)